N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine
Description
N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine is a Schiff base derivative featuring a hydroxylamine (-NHOH) group linked via a methylidene (-CH=) bridge to a 4-[2-(dimethylamino)ethoxy]phenyl moiety. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol (calculated).
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11-5-3-10(4-6-11)9-12-14/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
DEXZRCKPQVKBAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Afimoxifene (4-Hydroxytamoxifen Analogue)
Molecular Formula: C₂₆H₂₉NO₂ Molecular Weight: 387.51 g/mol CAS: 68392-35-8 Key Functional Groups:
- 4-[2-(Dimethylamino)ethoxy]phenyl group
- Phenol group
- Stilbene backbone (double-bonded ethylenic linker)
Structural and Functional Insights: Afimoxifene shares the 4-[2-(dimethylamino)ethoxy]phenyl moiety with the target compound, a feature critical for binding estrogen receptors (ERs) in selective estrogen receptor modulators (SERMs) like tamoxifen . However, Afimoxifene’s stilbene backbone and phenol group enable hydrophobic interactions with ERs, while its dimethylaminoethoxy group enhances solubility and tissue specificity. In contrast, the target compound’s hydroxylamine and imine groups may confer distinct reactivity, such as radical scavenging or metal coordination, diverging from Afimoxifene’s ER antagonism .
Applications :
Afimoxifene is used topically for estrogen-dependent breast conditions. The target compound’s hydroxylamine group could be explored for antioxidant or chelation therapies, but its ER affinity remains unverified.
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Molecular Formula : C₁₃H₂₂N₂O
Molecular Weight : 222.33 g/mol
CAS : 946682-82-2
Key Functional Groups :
- Diethylamino group
- 2-Amino-4-methylphenoxy ethyl chain
The 2-amino-4-methylphenoxy ethyl chain introduces steric and electronic effects distinct from the target’s hydroxylamine-imine system. The amino and methyl groups on the aromatic ring may enhance π-π stacking or hydrogen bonding in biological systems, whereas the target compound’s hydroxylamine could participate in redox reactions .
The target compound’s imine-hydroxylamine system may offer advantages in stability or metabolic pathways.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
Molecular Formula: C₈H₁₂ClNO₂ Molecular Weight: 189.64 g/mol CAS: 62-31-7 Key Functional Groups:
- Catechol (3,4-dihydroxyphenyl) group
- Ethylamine backbone
The target compound’s dimethylaminoethoxy group mimics the ethylamine chain in dopamine but lacks hydroxyl groups, reducing polarity. This contrast underscores the importance of substituent positioning and polarity in bioactivity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine | C₁₁H₁₆N₂O₂ | 208.26 | Not available | Schiff base, hydroxylamine, dimethylaminoethoxy phenyl |
| Afimoxifene | C₂₆H₂₉NO₂ | 387.51 | 68392-35-8 | Stilbene, phenol, dimethylaminoethoxy phenyl |
| N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine | C₁₃H₂₂N₂O | 222.33 | 946682-82-2 | Diethylamino, 2-amino-4-methylphenoxy ethyl chain |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | C₈H₁₂ClNO₂ | 189.64 | 62-31-7 | Catechol, ethylamine |
Key Findings and Implications
- Structural Flexibility: The dimethylaminoethoxy phenyl group is a versatile scaffold for receptor targeting but requires complementary functional groups (e.g., Afimoxifene’s phenol vs. the target’s hydroxylamine) for specific bioactivity.
- Reactivity Differences : The hydroxylamine-imine system in the target compound may enable unique applications in redox chemistry or chelation, distinct from Afimoxifene’s ER modulation or dopamine’s neurotransmission.
- Need for Experimental Validation : While structural analogs provide insights, the target compound’s pharmacological profile remains theoretical. Further studies on stability, receptor binding, and toxicity are essential.
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